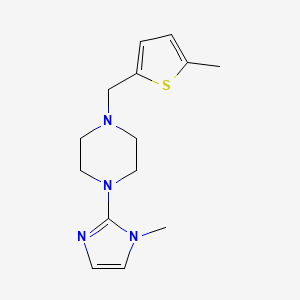

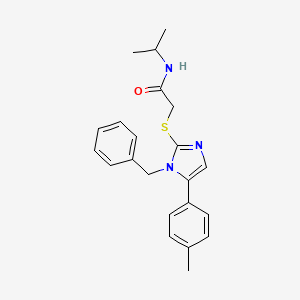

![molecular formula C17H17ClN2O2S B2795414 1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-78-8](/img/structure/B2795414.png)

1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is known to possess unique biochemical and physiological effects, making it an attractive candidate for further research.

Aplicaciones Científicas De Investigación

Catalytic Applications

Ionic Liquid Catalysis : Novel ionic liquids like 1,3-disulfonic acid imidazolium hydrogen sulfate have been designed to efficiently catalyze the synthesis of 1,2,4,5-tetrasubstituted imidazoles through one-pot multi-component condensation. This process exemplifies the utility of imidazole derivatives in facilitating complex chemical reactions under solvent-free conditions, showcasing their environmental benefits and efficiency (Zolfigol et al., 2013).

Metal Complex Formation : Research on compounds like 1-[(4-methylphenyl)sulfonamido]-2-[1-(2-pyridylmethylidene)amino]benzene has led to the synthesis of novel metal complexes. These studies provide insights into the structural arrangements and electrochemical interactions of such complexes, which are crucial for developing advanced materials and catalysts (Bermejo et al., 2000).

Synthesis of Novel Compounds

- Benzimidazole Derivatives : The condensation of benzene-1,2-diamine with aromatic aldehydes catalyzed by ionic liquids such as 3-methyl-1-sulfonic acid imidazolium chloride/FeCl3 highlights the role of sulfonic acid functionalized imidazolium salts in synthesizing benzimidazole derivatives. These reactions emphasize the adaptability of imidazole derivatives in creating structurally diverse and potentially bioactive compounds (Khazaei et al., 2011).

Environmental and Green Chemistry

- Green Synthesis : The use of Brønsted acidic ionic liquids like 3-methyl-1-(4-sulfonic acid)butylimidazolium hydrogen sulfate for the synthesis of tetrasubstituted imidazoles under solvent-free conditions is a prime example of green chemistry. This method demonstrates the environmental advantages of utilizing ionic liquids as catalysts, which can be recycled and reused, thus reducing waste and the need for hazardous solvents (Davoodnia et al., 2010).

High-Temperature Applications

- Proton Exchange Membrane Fuel Cells : The doping of imidazolium polysulfone with phosphoric acid to create novel acid–base polymer membranes for high-temperature proton exchange membrane fuel cells showcases the advanced applications of imidazole derivatives. These membranes exhibit significant proton conductivity and tensile strength at elevated temperatures, offering promising materials for sustainable energy technologies (Yang et al., 2012).

Propiedades

IUPAC Name |

1-[(3-chlorophenyl)methyl]-2-propylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2S/c1-2-10-23(21,22)17-19-15-8-3-4-9-16(15)20(17)12-13-6-5-7-14(18)11-13/h3-9,11H,2,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVQXNHWMDCYCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

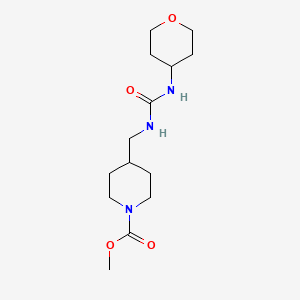

![5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2795333.png)

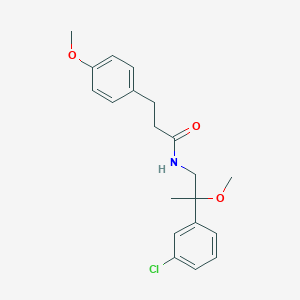

![2-(4-Chlorophenoxy)-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2795340.png)

![4-amino-5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2795344.png)

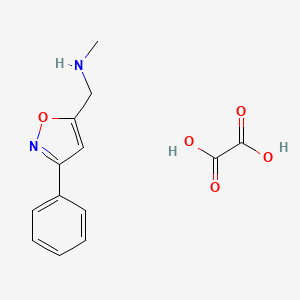

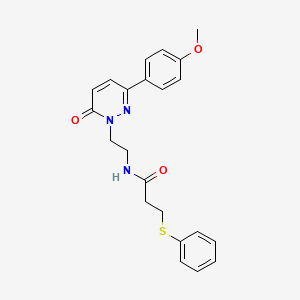

![N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2795354.png)